molecular formula C16H22N2 B2619461 N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine CAS No. 1094317-34-6

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine

Cat. No.: B2619461
CAS No.: 1094317-34-6
M. Wt: 242.366
InChI Key: VEROPWZWUKHGHV-UHFFFAOYSA-N
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Description

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine is a synthetic pyrrole derivative of significant interest in medicinal chemistry and pharmacological research. The compound features a 2,5-dimethyl-1-phenyl-1H-pyrrole core structure, which is known to be a privileged scaffold in drug discovery due to its ability to interact with diverse biological targets . The structural motif of substituted pyrroles is frequently investigated for developing novel therapeutic agents, particularly in the antibacterial field, where such heterocycles demonstrate promising activity against resistant bacterial strains . The incorporation of the propan-2-amine side chain enhances the molecule's potential for molecular recognition and binding to various enzyme systems. Researchers utilize this compound primarily as a key intermediate or building block for the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) in the development of new pharmacologically active compounds . Its physicochemical properties, influenced by the lipophilic pyrrole core, may facilitate penetration through biological membranes, making it a valuable candidate for in vitro studies targeting intracellular processes . This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-12(2)17-11-15-10-13(3)18(14(15)4)16-8-6-5-7-9-16/h5-10,12,17H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEROPWZWUKHGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable diketone with an amine under acidic conditions. For instance, the reaction of 2,5-hexanedione with aniline in the presence of acetic acid can yield 2,5-dimethyl-1-phenylpyrrole.

    Substitution Reactions: The methylation of the pyrrole ring can be achieved using methyl iodide and a strong base like sodium hydride.

    Amine Introduction: The final step involves the introduction of the propan-2-amine group through a reductive amination reaction. This can be done by reacting the pyrrole derivative with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the phenyl group or the amine group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethane under acidic conditions.

Major Products

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Core

2-Amino-N,N,4,5-tetramethyl-3-(methylsulfonyl)-1H-pyrrole-1-propanamine (CAS: 866142-45-2)
  • Additional methyl groups at the 4- and 5-positions on the pyrrole ring, enhancing steric bulk .
  • Implications : Higher solubility in polar solvents but reduced lipophilicity, which may affect membrane permeability.
N-{[2,5-Dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-N-[4-(4-morpholinyl)phenyl]amine (CAS: 508185-04-4)
  • A morpholinylphenyl group attached via a methylene bridge, adding a polar, oxygen-containing moiety that enhances water solubility .

Variations in the Amine Side Chain

N-(Di(benzofuran-2-yl)methyl)propan-2-amine
  • Key Differences :
    • Benzofuran substituents replace the pyrrole core, introducing aromaticity and rigidity.
    • Lacks methyl groups on the heterocyclic ring, reducing steric hindrance .
  • Implications : Enhanced planarity may improve interactions with aromatic receptors but decrease metabolic stability.
N-Ethyl-N-isopropylpropan-2-amine
  • Key Differences :
    • A simpler tertiary amine structure without a heterocyclic core.
    • Ethyl and isopropyl groups dominate, resulting in high lipophilicity and volatility .
  • Implications: Limited utility in targeted biological applications due to lack of structural complexity.

Chiral and Bulky Substituents

(R)- and (S)-N-((3,5-Diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine
  • Key Differences :
    • Naphthalen-1-yl and diethylphenyl groups introduce significant steric bulk and chirality.
    • High enantiomeric excess (e.g., 99.4% ee for the S-enantiomer) demonstrated via optical rotation ([α]²⁵₅₈₉ = –201.3) .
(R)-N-(Cyclohexyl(naphthalen-1-yl)methyl)-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphospepin-4-amine
  • Key Differences :
    • A dinaphtho-dioxaphospepin group replaces the pyrrole core, creating a highly rigid, polycyclic structure.
    • Synthesized via PCl₃-mediated phosphorylation, requiring specialized purification techniques .
  • Implications : Exceptional binding affinity for hydrophobic targets but poor bioavailability due to high molecular weight.

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight Key Substituents Solubility Profile Optical Activity ([α]²⁵₅₈₉)
Target Compound ~284.4 g/mol 2,5-Dimethylphenyl-pyrrole Moderate lipophilicity Not reported
2-Amino-N,N,4,5-tetramethyl-3-(methylsulfonyl) analog 317.4 g/mol Methylsulfonyl, 4,5-dimethyl High polarity Not reported
(S)-N-((3,5-Diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine 387.5 g/mol Naphthalen-1-yl, diethylphenyl Low aqueous solubility –201.3 (CHCl₃)
N-{[2,5-Dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-N-[4-(4-morpholinyl)phenyl]amine 374.5 g/mol Pyridinyl, morpholinylphenyl High aqueous solubility Not reported

Key Research Findings

  • Steric Effects : Bulky substituents (e.g., naphthyl, dinaphtho) enhance receptor selectivity but complicate synthesis .
  • Chirality : Enantiomers exhibit distinct biological activities, as shown by optical rotation data .
  • Solubility : Polar groups (e.g., morpholinyl, methylsulfonyl) improve aqueous solubility but reduce blood-brain barrier penetration .

Biological Activity

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide an in-depth overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H22N2\text{C}_{15}\text{H}_{22}\text{N}_{2}

It features a pyrrole ring substituted with a dimethyl and phenyl group, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrrole structure. For instance, derivatives of 5-oxopyrrolidine have shown significant activity against various cancer cell lines, including A549 lung cancer cells. In vitro studies indicated that certain derivatives could reduce cell viability significantly, suggesting a promising avenue for further development in cancer therapeutics .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCell LineViability Reduction (%)Reference
Compound AA54966%
Compound BA54959.5%
Compound CHSAEC1-KT70%

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Staphylococcus aureus

CompoundMIC (µg/mL)Resistance TypeReference
Compound D<16Linezolid-resistant
Compound E<32Tedizolid-resistant

The biological activity of this compound is attributed to its interaction with specific biological targets within cancer cells and bacteria. The presence of the pyrrole moiety is significant for its cytotoxic effects, as it enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

Case Study 1: In Vitro Anticancer Evaluation

In a controlled study, various derivatives were tested against A549 cells. The study found that compounds with free amino groups exhibited enhanced cytotoxicity compared to those without. This suggests that structural modifications can significantly influence biological activity .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy against resistant bacterial strains. The results indicated that certain modifications in the chemical structure could improve potency against resistant strains, highlighting the importance of structure-activity relationships in drug design .

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